Molecular Weight and Atom‑Count Distinction from the 2‑Fluoro Analog
The target compound has a molecular weight of 230.69 g·mol⁻¹ (C₁₀H₁₅ClN₂O₂) , whereas the closest 2‑fluoro isostere, N‑(2,2‑dimethoxyethyl)‑2‑fluoro‑N‑methylpyridin‑4‑amine (CAS 2097960‑20‑6), has a molecular weight of 214.24 g·mol⁻¹ (C₁₀H₁₅FN₂O₂) [1]. This 16.45 Da mass difference is analytically resolvable and impacts both LC‑MS detection parameters and the compound’s chromatographic retention behaviour.
| Evidence Dimension | Molecular weight (Da) and elemental composition |
|---|---|
| Target Compound Data | 230.69 Da; C₁₀H₁₅ClN₂O₂ |
| Comparator Or Baseline | N-(2,2-Dimethoxyethyl)-2-fluoro-N-methylpyridin-4-amine: 214.24 Da; C₁₀H₁₅FN₂O₂ |
| Quantified Difference | Δ 16.45 Da; Cl (35.45 Da) vs. F (19.00 Da) |
| Conditions | Calculated from molecular formula; supplier‑reported purity ≥ 95% for both compounds |
Why This Matters
The distinct mass ensures unambiguous identification in reaction monitoring (LC‑MS) and prevents mis‑assignment of intermediates in multi‑step syntheses where both halopyridine isomers may be present.
- [1] Kuujia. N-(2,2-Dimethoxyethyl)-2-fluoro-N-methylpyridin-4-amine (CAS 2097960-20-6) – Product Comparison. Retrieved from https://www.kuujia.com/cas-2097960-20-6.html View Source
